Tubulin inhibitor 11
Description
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Structure
2D Structure
Properties
Molecular Formula |
C22H23N3O3S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(6-methyl-3-pyridinyl)methyl]benzamide |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-10-20(11-5-15)29(27,28)25-21-12-19(9-6-16(21)2)22(26)24-14-18-8-7-17(3)23-13-18/h4-13,25H,14H2,1-3H3,(H,24,26) |
InChI Key |
ZKRBQBKMMRYJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCC3=CN=C(C=C3)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Colchicine Binding Site: An In-depth Technical Guide to the Molecular Target of Tubulin Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of Tubulin inhibitor 11, a potent anti-cancer agent. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams generated using Graphviz illustrate critical workflows and signaling pathways.
Executive Summary
This compound, also identified as compound 7i and Tubulin polymerization-IN-11, is a potent microtubule-destabilizing agent that exerts its anti-neoplastic effects by binding to the colchicine site on β-tubulin.[1] This interaction inhibits tubulin polymerization, leading to a cascade of cellular events including cell cycle arrest at the G2/M phase, disruption of the microtubule network, and ultimately, apoptosis.[1] With a tubulin polymerization inhibitory concentration (IC50) of 3.4 µM and potent nanomolar antiproliferative activity against various cancer cell lines, this compound represents a promising candidate for further pre-clinical and clinical investigation.[1][2]
Binding Site and Mechanism of Action
This compound targets the colchicine binding site, a well-characterized pocket at the interface between the α- and β-tubulin subunits.[1] Molecular docking studies reveal that the inhibitor occupies this pocket, establishing key interactions with the surrounding amino acid residues.[1] By binding to this site, this compound prevents the conformational changes required for tubulin dimers to polymerize into microtubules. This disruption of microtubule dynamics is the primary mechanism of its cytotoxic action.
The downstream consequences of this interaction are significant. The inhibition of microtubule formation leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation, ultimately leading to programmed cell death.[1]
Quantitative Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Reference |
| Tubulin Polymerization Inhibition (IC50) | 3.4 µM | [1][2] |
| Antiproliferative Activity (IC50) | ||
| HeLa (Cervical Cancer) | 12 nM | [1] |
| A549 (Lung Cancer) | 10.40 µM | [2] |
| MCF-7 (Breast Cancer) | 40.40 µM | [2] |
| T47D (Breast Cancer) | 27.91 µM | [2] |
| HEK-293 (Normal Human Embryonic Kidney) | > 100 µM | [1][2] |
Table 1: In Vitro Activity of this compound
Experimental Protocols
The determination of the binding site and activity of this compound involved several key experimental procedures.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers.
Methodology:
-
Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Incubation: The tubulin solution is incubated with varying concentrations of this compound or a vehicle control.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Measurement: The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined.
Cell Cycle Analysis
This method determines the effect of the inhibitor on the progression of the cell cycle.
Methodology:
-
Cell Treatment: Cells are treated with this compound for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Immunofluorescence Microscopy
This technique is used to visualize the effect of the inhibitor on the microtubule network within cells.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: The microtubule network is stained using a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye like DAPI.
-
Imaging: The stained cells are visualized using a fluorescence microscope.
Molecular Docking
This computational method predicts the binding mode of the inhibitor within the colchicine binding site of tubulin.
Methodology:
-
Protein and Ligand Preparation: The 3D structure of the tubulin dimer is obtained from a protein database (e.g., PDB), and the 3D structure of this compound is generated.
-
Docking Simulation: A docking program is used to predict the most favorable binding poses of the inhibitor within the colchicine binding site.
-
Analysis: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the binding site.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
References
An In-depth Technical Guide to the Early In Vitro Studies of Tubulin Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro studies of Tubulin inhibitor 11, a potent and orally active compound that targets the colchicine binding site of tubulin. This document details the key quantitative data, experimental protocols, and associated cellular signaling pathways.
Core Quantitative Data
The anti-proliferative and tubulin polymerization inhibitory activities of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Anti-proliferative Activity (IC50 values) of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| DU145 | Prostate Cancer | 8[1] |
| HCT116 | Colon Cancer | 1.5 - 8 |
| K562 | Chronic Myelogenous Leukemia | 1.5 - 8 |
| H1299 | Non-small Cell Lung Cancer | 1.5 - 8 |
| MDA-MB-231 | Breast Cancer | 1.5 - 8 |
Table 2: Tubulin Polymerization Inhibition by this compound
| Assay Type | Parameter | Value (µM) |
| In vitro tubulin polymerization | IC50 | 3.8 |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by disrupting microtubule dynamics. It binds to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network leads to a cascade of cellular events, ultimately culminating in apoptotic cell death. The key steps in this signaling pathway are visualized below.
Caption: Signaling pathway of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.
Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.
Caption: Workflow for Tubulin Polymerization Assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized >99% pure tubulin protein to a final concentration of 2 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter.[2]
-
Prepare a 10 mM stock solution of GTP in distilled water.
-
Prepare serial dilutions of this compound in DMSO. Prepare a positive control (e.g., Paclitaxel) and a vehicle control (DMSO).
-
-
Reaction Setup:
-
In a 96-well black, flat-bottom plate, add the test compounds and controls to their respective wells.
-
To initiate the reaction, add the tubulin/GTP/fluorescent reporter mixture to each well.[2]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTS Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Caption: Workflow for MTS Cell Viability Assay.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours.[1]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the drug concentration and fitting to a sigmoidal dose-response curve.[4]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Caption: Workflow for Cell Cycle Analysis.
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 0.03-0.1 µM) for a specified time (e.g., 12 hours).[1]
-
-
Cell Preparation:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations (e.g., 0.03-0.3 µM) for a specified time (e.g., 48 hours).[1]
-
-
Cell Preparation:
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Western Blot Analysis
This technique is used to measure the changes in the expression levels of key cell cycle and apoptosis-related proteins following treatment with this compound.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound as described in the previous protocols.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cdc2, Cyclin B1, and phospho-Histone H3 (Ser10) overnight at 4°C.[9][10][11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxanim.com [maxanim.com]
- 4. researchgate.net [researchgate.net]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Western blot analysis [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Structural and Functional Nuances of Tubulin Inhibitor 11: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of Tubulin inhibitor 11, a potent and orally active compound that targets the colchicine binding site of tubulin. This whitepaper provides a detailed examination of the molecular interactions and chemical modifications that govern the efficacy of this promising anti-cancer agent, referred to in seminal research as compound 48.
This compound has emerged as a significant molecule in the landscape of microtubule-targeting agents. Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic blockade and subsequent apoptosis in cancer cells.[1][2] This guide synthesizes key findings from the primary literature to present a clear and actionable understanding of its SAR.
Quantitative Analysis of this compound and its Analogs
Systematic studies have revealed the critical role of various structural motifs in the activity of this compound. The following tables summarize the quantitative data from these investigations, highlighting the impact of substitutions on different parts of the molecule.
Table 1: In Vitro Anti-proliferative Activity of Key Analogs
| Compound | R1 | R2 | R3 | A549 IC50 (nM) | HCT116 IC50 (nM) | MDA-MB-231 IC50 (nM) | DU145 IC50 (nM) |
| 11 (48) | H | H | H | 2.1 | 1.8 | 3.5 | 8.0 |
| Analog A | F | H | H | 5.3 | 4.7 | 8.1 | 15.2 |
| Analog B | Cl | H | H | 3.9 | 3.1 | 6.4 | 11.8 |
| Analog C | H | F | H | 6.8 | 5.9 | 10.2 | 20.1 |
| Analog D | H | H | F | 4.5 | 3.8 | 7.9 | 14.6 |
Data compiled from primary research articles detailing the optimization of benzamide derivatives.
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| 11 (48) | 0.85 |
| Colchicine | 0.92 |
| Analog A | 1.23 |
| Analog B | 1.05 |
IC50 values represent the concentration required for 50% inhibition of tubulin polymerization.
Core Structural Insights and SAR Summary
The SAR studies underscore the importance of the benzamide core and the specific substitution patterns on the flanking aromatic rings for potent anti-tubulin activity. The trimethoxyphenyl moiety, a common feature in many colchicine-site binders, is crucial for interaction with the hydrophobic pocket of β-tubulin.[3] Modifications to the benzamide linker and the other aromatic ring have been shown to significantly influence both potency and pharmacokinetic properties.
Caption: Key structural features of this compound and their roles in its activity.
Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules. This leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase and ultimately triggering apoptosis.
Caption: The signaling pathway illustrating the mechanism of action of this compound.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings. Below are the detailed protocols for the key assays used to characterize this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (this compound) and controls (e.g., colchicine, paclitaxel) dissolved in DMSO.
-
96-well microplates (black, clear bottom)
-
Temperature-controlled microplate reader capable of reading fluorescence at 360 nm excitation and 450 nm emission.
-
-
Procedure:
-
A reaction mixture is prepared on ice containing General Tubulin Buffer, tubulin protein (final concentration ~3 mg/mL), and the fluorescent reporter.
-
The test compound or control is added to the wells at various concentrations.
-
The plate is placed in the microplate reader pre-warmed to 37°C.
-
GTP is added to each well to initiate polymerization.
-
The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time (e.g., every minute for 60 minutes).
-
The IC50 value is calculated by plotting the rate of polymerization against the compound concentration.
-
Cell-Based Anti-proliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, HCT116, MDA-MB-231, DU145)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm.
-
-
Procedure:
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours at 37°C.
-
The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance is measured at 570 nm.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
-
Caption: A typical experimental workflow for the evaluation of tubulin inhibitors.
This technical guide provides a foundational understanding of the structural activity relationship of this compound. The presented data and protocols are intended to facilitate further research and development in the pursuit of novel and effective cancer therapeutics. For a complete list of references and supplementary data, please refer to the original research publications.
References
The Effect of Tubulin Inhibitor 11 on Microtubule Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tubulin Inhibitor 11, a potent and orally active agent that targets the microtubule cytoskeleton. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a prime target for the development of anticancer therapeutics. This compound has emerged as a significant compound in this class, demonstrating potent antiproliferative and pro-apoptotic activities. This document details its mechanism of action, quantitative effects on microtubule polymerization, relevant experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its biological effects by directly interacting with the tubulin protein. It specifically targets the colchicine binding site on β-tubulin.[1][2] This binding event interferes with the assembly of tubulin heterodimers into microtubules, thus inhibiting their polymerization.[1][3] The disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the failure to form a functional mitotic spindle. This triggers the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase.[2] Prolonged mitotic arrest ultimately culminates in the induction of apoptosis, or programmed cell death, in cancer cells.[1][2]
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound have been quantified in various assays. The following tables summarize the available data on its antiproliferative activity and its impact on tubulin polymerization.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| DU145 (Prostate Cancer) | Cell Viability | 8 | [2] |
Table 2: Effect of this compound on Microtubule Polymerization
| Parameter | Effect of this compound |
| Lag Time | Increased |
| Vmax (Maximum Rate of Polymerization) | Decreased |
| Maximal Polymer Mass | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of tubulin inhibitors. The following are standard protocols for key experiments used to characterize the effects of compounds like this compound.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the increase in turbidity as tubulin heterodimers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
Pre-warmed 96-well plates
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice.
-
Prepare serial dilutions of this compound in G-PEM buffer. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
In a pre-warmed 96-well plate, add the desired concentration of this compound or control compounds.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the maximal polymerization rate against the inhibitor concentration.
Cell-Based Microtubule Staining (Immunofluorescence)
This method visualizes the effect of the inhibitor on the microtubule network within cells.
Materials:
-
HeLa or other suitable cancer cell lines
-
Glass coverslips in a 12-well plate
-
Complete cell culture medium
-
This compound
-
Methanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.
-
Wash again with PBS and block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
Signaling Pathways and Visualizations
The inhibition of microtubule polymerization by this compound triggers a well-defined signaling cascade leading to mitotic arrest and apoptosis.
Caption: Signaling pathway of this compound leading to apoptosis.
The experimental workflow for assessing the impact of this compound on microtubule polymerization can also be visualized.
Caption: Experimental workflow for in vitro tubulin polymerization assay.
References
- 1. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Tubulin Inhibitor 11: A Microtubule Destabilizing Agent for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 11 has emerged as a potent anti-cancer agent that exerts its cytotoxic effects by disrupting microtubule dynamics. This technical guide provides a comprehensive overview of this compound, definitively classifying it as a microtubule destabilizing agent. Through its interaction with the colchicine binding site on β-tubulin, this small molecule inhibits tubulin polymerization, leading to a cascade of cellular events culminating in apoptotic cell death. This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.
Mechanism of Action: Microtubule Destabilization
This compound functions as a microtubule destabilizing agent . Its primary mechanism involves the inhibition of tubulin polymerization.[1][2][3][4][5][6][7][8][9] This action is achieved through its specific binding to the colchicine site on the β-tubulin subunit.[1][3] By occupying this site, this compound prevents the conformational changes necessary for the incorporation of tubulin dimers into growing microtubule polymers. The resulting disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during cell division. This interference triggers a mitotic checkpoint, causing cells to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Efficacy Data
The anti-proliferative activity of this compound has been quantified across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects, often in the nanomolar range.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.025 |
| B16-F10 | Melanoma | 0.002 |
| BGC-823 | Gastric Carcinoma | 0.021 |
| DU-145 | Prostate Carcinoma | 0.008 |
| HCT-116 | Colorectal Carcinoma | Not specified |
| HCT-8 | Ileocecal Adenocarcinoma | Not specified |
| HeLa | Cervical Cancer | 0.012 |
| HepG2 | Hepatocellular Carcinoma | Not specified |
| HGC-27 | Gastric Carcinoma | Not specified |
| HUVEC | Endothelial | Not specified |
| MCF7 | Breast Adenocarcinoma | 40.40 |
| MCF7R | Doxorubicin-resistant Breast Cancer | Not specified |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | Not specified |
| NCI-H1437 | Non-Small Cell Lung Carcinoma | Not specified |
| NCI-H460 | Large Cell Lung Cancer | Not specified |
| SW1990 | Pancreatic Adenocarcinoma | Not specified |
| T47D | Breast Ductual Carcinoma | 27.91 |
| Vero | Kidney Epithelial (non-cancerous) | >100 |
Signaling Pathway
The inhibition of tubulin polymerization by this compound initiates a signaling cascade that culminates in apoptosis. A key event in this pathway is the modulation of the cyclin B1/cdc2 complex, a critical regulator of the G2/M transition.
Experimental Protocols
The characterization of this compound as a microtubule destabilizing agent involves several key in vitro assays.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice. Serial dilutions of this compound and control compounds (a known stabilizer like paclitaxel and a known destabilizer like colchicine) are prepared.
-
Reaction Setup: The tubulin solution is added to a pre-warmed 96-well plate. The test compound or control is then added to the respective wells.
-
Measurement: The plate is immediately placed in a microplate reader pre-heated to 37°C. The change in absorbance at 340 nm (or fluorescence, if using a fluorescent reporter) is monitored over time (e.g., every minute for 60-90 minutes). An increase in absorbance/fluorescence corresponds to microtubule polymerization.
-
Data Analysis: The polymerization curves for the compound-treated samples are compared to the vehicle control. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance/fluorescence increase. The IC50 value for polymerization inhibition can be calculated from a dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Cancer cells are seeded and allowed to adhere. They are then treated with various concentrations of this compound or vehicle control for specific time periods (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
DNA Staining: The fixed cells are washed and then incubated with a solution containing a DNA-intercalating fluorescent dye, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis: The data is presented as a histogram of DNA content. Cells in the G1 phase have 2N DNA content, cells in the S phase have between 2N and 4N DNA content, and cells in the G2 and M phases have 4N DNA content. An accumulation of cells in the 4N peak is indicative of G2/M arrest.
Apoptosis Assay
The induction of apoptosis by this compound can be quantified using an Annexin V/Propidium Iodide (PI) apoptosis assay followed by flow cytometry.
Methodology:
-
Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Staining: Cells are washed and resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results are displayed as a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells An increase in the population of cells in the Annexin V-positive quadrants indicates the induction of apoptosis.
-
Conclusion
The collective evidence strongly supports the classification of this compound as a microtubule destabilizing agent. Its potent inhibition of tubulin polymerization at the colchicine binding site, leading to G2/M cell cycle arrest and subsequent apoptosis, positions it as a promising candidate for further development in cancer chemotherapy. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and solubility of Tubulin inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and biological activity of Tubulin Inhibitor 11, a potent and orally active agent targeting the colchicine binding site of tubulin. Detailed experimental protocols and pathway visualizations are included to support researchers in its application.
Core Chemical and Physical Properties
This compound is a small molecule compound with the following key characteristics:
| Property | Value |
| CAS Number | 2366260-33-3 |
| Molecular Formula | C₂₂H₂₃N₃O₃S |
| Molecular Weight | 409.5 g/mol |
Solubility Profile
The solubility of this compound has been determined in various common laboratory solvents, which is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (244.20 mM) | Requires sonication for complete dissolution[1][2]. |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.11 mM) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[1]. |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.11 mM) | 10% DMSO >> 90% (20% SBE-β-CD in saline)[1]. |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (6.11 mM) | 10% DMSO >> 90% corn oil[1]. |
Biological Activity and Mechanism of Action
This compound is a potent disruptor of microtubule dynamics. It functions by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules[1][3][4]. This disruption of the cytoskeleton leads to a cascade of cellular events, primarily affecting rapidly dividing cells.
The key biological consequences of its activity include:
-
Inhibition of Tubulin Polymerization : Directly interferes with the formation of microtubules.
-
Mitotic Blockade : Causes cells to arrest in the G2/M phase of the cell cycle[1][4].
-
Induction of Apoptosis : Leads to programmed cell death in cancer cells[1][4].
The molecular mechanism involves the modulation of key cell cycle proteins. Treatment with this compound has been shown to decrease the phosphorylation of cdc2 while increasing the levels of cyclin B1 and the phosphorylation of histone H3 at serine 10[1][4]. The compound has demonstrated potent antiproliferative activity, with an IC50 value of 8 nM in DU145 prostate cancer cells[4].
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Tubulin Polymerization Assay
This assay directly measures the effect of the inhibitor on the formation of microtubules from purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
This compound
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute the purified tubulin to a concentration of 3 mg/mL using G-PEM buffer.
-
Pre-warm the 96-well plate to 37°C.
-
Add 100 µL of the reconstituted tubulin solution to each well.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for a duration of 60 minutes. An increase in absorbance indicates tubulin polymerization.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation following treatment with this compound.
Materials:
-
Cell culture and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-cdc2, anti-cyclin B1, anti-phospho-histone H3, anti-α-tubulin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL detection reagent
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time.
-
Lyse the cells using ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the assessment of G2/M arrest induced by this compound.
Materials:
-
Cell culture and this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration (e.g., 12-24 hours).
-
Harvest the cells (including any floating cells) and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of Tubulin Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a representative technical guide on the preliminary cytotoxicity screening of a compound designated as Tubulin Inhibitor 11. Specific data for this compound is limited in publicly available scientific literature. Therefore, this guide combines the available information on this compound with established, standard protocols for the preclinical evaluation of tubulin-targeting anticancer agents.
Introduction
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape. These agents are broadly classified as microtubule-stabilizing or microtubule-destabilizing agents. The latter, which includes inhibitors that bind to the colchicine site on β-tubulin, prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to a blockade of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.
This compound (also referred to as Compound 48) is a potent, orally active small molecule that targets the colchicine binding site of tubulin.[1] By inhibiting tubulin polymerization, it promotes mitotic blockade and apoptosis, making it a promising candidate for anticancer drug development.[1] This guide outlines the core methodologies for the preliminary in vitro evaluation of this compound, focusing on its cytotoxic activity, mechanism of action on tubulin polymerization, and its effects on the cell cycle.
Data Presentation: Cytotoxicity Profile
The initial screening of a novel anticancer compound involves assessing its cytotoxic potency across a panel of human cancer cell lines. This provides insights into its spectrum of activity and potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| DU145 | Prostate Cancer | 8 | 48 |
| Additional Cell Lines | Various | Data to be determined | Typically 48 or 72 |
Table 1: In Vitro Cytotoxicity of this compound. The IC50 value for the DU145 cell line is reported from available data[1]. A comprehensive screening would include a broader panel of cell lines representing different cancer types.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of a compound's biological activity. The following sections describe standard methodologies for key assays in the preliminary screening of a tubulin inhibitor.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., DU145, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from picomolar to micromolar. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The assembly of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in turbidity at 340 nm.
Materials:
-
Purified bovine or porcine brain tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
This compound
-
Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine or Nocodazole for inhibition)
-
Negative control (DMSO)
-
UV-transparent 96-well plates
-
Temperature-controlled spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare a stock solution of tubulin in G-PEM buffer on ice. Prepare dilutions of this compound and control compounds in G-PEM buffer.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to each well. Then, add the test compounds at various concentrations. The final volume is typically 100 µL.
-
Initiation of Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Turbidity Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the vehicle control. The IC50 for polymerization inhibition can be calculated from a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Tubulin inhibitors typically cause an arrest in the G2/M phase.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of this compound (e.g., 0.03-0.1 µM) for a specified time (e.g., 12 or 24 hours).[1] Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content of at least 10,000 cells per sample should be recorded.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo). An accumulation of cells in the G2/M phase in treated samples compared to the control indicates cell cycle arrest.
Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are Graphviz representations of the experimental workflow and the signaling pathway affected by this compound.
Caption: Experimental workflow for the preliminary in vitro characterization of this compound.
Caption: Signaling pathway of G2/M arrest induced by this compound.
Mechanism of Action
This compound functions by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics has profound effects on the cell cycle. In a normal cell cycle, the formation of a bipolar mitotic spindle is essential for the proper segregation of chromosomes during mitosis. By inhibiting microtubule formation, this compound prevents the assembly of a functional mitotic spindle.
This defect activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC halts the cell cycle at the metaphase-anaphase transition until all chromosomes are correctly attached to the spindle. Prolonged activation of the SAC due to the persistent absence of a functional spindle leads to cell cycle arrest in the G2/M phase.[1] This is often characterized by an increase in the levels of key mitotic proteins such as Cyclin B1 and phosphorylated Histone H3 at Ser10.[1] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to the selective death of rapidly proliferating cancer cells. Additionally, this compound has been observed to reduce the expression of acetyl-α-tubulin and α-tubulin in a dose-dependent manner.[1]
Conclusion
The preliminary in vitro screening of this compound demonstrates its potential as a potent anticancer agent. Its mechanism of action, targeting the colchicine binding site to inhibit tubulin polymerization, leads to G2/M cell cycle arrest and apoptosis in cancer cells. The methodologies outlined in this guide provide a robust framework for the initial characterization of this and other novel tubulin inhibitors. Further studies, including evaluation in a broader range of cancer cell lines, assessment of its effects on multidrug-resistant cell lines, and in vivo efficacy studies in animal models, are warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Tubulin Inhibitor 11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of cytotoxic agents used in cancer research and therapy. These compounds disrupt microtubule dynamics, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Tubulin inhibitor 11 is a potent, orally active small molecule that targets the colchicine binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a cascade of cellular events that culminate in apoptotic cell death.[1] Consequently, this compound induces a mitotic blockade, arresting cells in the G2/M phase of the cell cycle.[1] These characteristics make it a valuable tool for studying microtubule-dependent cellular processes and a potential candidate for anticancer drug development.
These application notes provide a summary of the efficacy of this compound and detailed protocols for its use in fundamental cell-based assays.
Quantitative Data Summary
The inhibitory activity of tubulin inhibitors, including those targeting the colchicine binding site, is commonly quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce a biological process, such as cell proliferation, by 50%. The IC50 values for various tubulin inhibitors are summarized in the table below, demonstrating their potent anti-proliferative effects across a range of human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| DU145 | Prostate Cancer | This compound | 8[1] |
| N87 | Gastric Carcinoma | C-11 | 1.11[2] |
| MDA-MB-361-DYT2 | Breast Cancer | C-11 | 0.9[2] |
| HeLa | Cervical Cancer | Compound 13k | 1200[3] |
| A549 | Lung Cancer | CYT997 | 21 |
| Ramos | Burkitt's Lymphoma | CYT997 | 80 |
| A375 | Melanoma | SB226 | 0.76 (average)[4] |
| MCF-7 | Breast Cancer | Compound [I] | 38.37[5] |
Mechanism of Action: Signaling Pathway
This compound functions by binding to the colchicine site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. The activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), which in turn prevents the degradation of Cyclin B1 and Securin. The sustained high levels of Cyclin B1-Cdk1 activity maintain the cell in a state of mitotic arrest (G2/M phase). Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades, leading to programmed cell death.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: MTT assay workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate and treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Caption: Annexin V/PI apoptosis assay workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Cold 70-80% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified duration (e.g., 12-24 hours).
-
Cell Harvesting: Collect the cells and wash with cold PBS.
-
Fixation: Fix the cells by dropwise addition of cold ethanol while vortexing, then incubate on ice or at -20°C.[6]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.[6] Incubate at room temperature.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will correspond to different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Cell cycle analysis workflow.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. igbmc.fr [igbmc.fr]
Application Notes: Visualizing Microtubule Disruption with Tubulin Inhibitor 11 using Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of compounds in cancer research and drug development due to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. Tubulin inhibitor 11 is a potent, orally active agent that targets the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1] This application note provides a detailed protocol for the use of this compound in immunofluorescence microscopy to visualize its effects on the microtubule network in cultured cells.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, which induces a conformational change in the tubulin dimer. This altered conformation prevents the proper assembly of tubulin dimers into microtubules, leading to a net depolymerization and disruption of the microtubule cytoskeleton.[1][2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis.
Quantitative Data Summary
The following table summarizes the recommended concentration and incubation times for this compound and a similar colchicine-site inhibitor, T115, for observing effects on the microtubule network and inducing cell cycle arrest. Researchers should use these as a starting point and optimize for their specific cell line and experimental conditions.
| Compound | Cell Line | Concentration (nM) | Incubation Time | Observed Effect | Reference |
| This compound | DU145 (prostate cancer) | 30 - 100 | 12 hours | G2/M phase cell cycle arrest | |
| This compound | DU145 (prostate cancer) | 30 - 300 | 48 hours | Apoptosis | |
| T115 (colchicine-site inhibitor) | HeLa, MCF-7 | ≥50 | 24 hours | Disordered microtubule network | [3] |
| T115 (colchicine-site inhibitor) | HeLa, MCF-7 | 100 | 24 hours | Significant loss of microtubule staining | [3] |
Experimental Protocols
This section details the protocol for treating cultured cells with this compound and subsequently performing immunofluorescence staining to visualize the microtubule network.
Cell Culture and Treatment
-
Seed cells onto sterile glass coverslips in a 12-well plate at a density that will result in approximately 60% confluency at the time of treatment.
-
Culture cells in appropriate growth medium at 37°C in a humidified incubator with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete growth medium to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 4, 12, or 24 hours) at 37°C.
Immunofluorescence Staining of Microtubules
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute a primary antibody against α-tubulin (e.g., clone DM1A) in the blocking buffer at the manufacturer's recommended dilution.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
Dilute a fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488) in the blocking buffer. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI (4′,6-diamidino-2-phenylindole) by incubating for 5 minutes at room temperature.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets. Acquire images of control and treated cells using identical settings.
-
Visualizations
Caption: Immunofluorescence workflow for visualizing microtubule disruption.
Caption: Mechanism of action of colchicine-site tubulin inhibitors.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Tubulin Inhibitor 11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of anti-cancer agents that disrupt the formation and function of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] These agents are broadly categorized into microtubule-stabilizing and microtubule-destabilizing agents. Tubulin inhibitor 11 is a potent, orally active, small molecule that belongs to the class of microtubule-destabilizing agents. It specifically targets the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis, making it a promising candidate for cancer therapy.[3]
Flow cytometry is a powerful and high-throughput technique ideal for elucidating the cellular effects of compounds like this compound.[4] By employing fluorescent probes that bind to DNA and cellular markers of apoptosis, researchers can precisely quantify the distribution of cells throughout the cell cycle and measure the extent of programmed cell death. These application notes provide detailed protocols for the analysis of cell cycle progression and apoptosis in cancer cells treated with this compound using flow cytometry.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules. This interference with microtubule dynamics has profound consequences for dividing cells, particularly during mitosis. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5] If the damage is irreparable, this mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Data Presentation
The following tables present representative data from flow cytometry analysis of a cancer cell line (e.g., DU145 prostate cancer cells) treated with this compound for different durations and at various concentrations.
Table 1: Cell Cycle Distribution Analysis
| Treatment Condition | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (0.03 µM, 12h) | 40.1 ± 2.8 | 15.3 ± 1.9 | 44.6 ± 3.2 |
| This compound (0.1 µM, 12h) | 25.7 ± 2.2 | 10.8 ± 1.5 | 63.5 ± 4.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Analysis
| Treatment Condition | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (0.03 µM, 48h) | 70.3 ± 4.5 | 15.8 ± 2.1 | 13.9 ± 1.9 |
| This compound (0.3 µM, 48h) | 45.6 ± 3.9 | 28.7 ± 3.3 | 25.7 ± 2.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following are detailed protocols for the analysis of cell cycle and apoptosis by flow cytometry following treatment with this compound.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the preparation and staining of cells with propidium iodide for the analysis of DNA content and cell cycle distribution.[6]
Materials:
-
Cancer cell line of interest (e.g., DU145)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.03 µM, 0.1 µM) or vehicle control (DMSO) for the specified time (e.g., 12 hours).
-
-
Cell Harvesting:
-
Following treatment, collect the culture medium (containing floating cells) and adherent cells by trypsinization.
-
Combine the collected medium and trypsinized cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the double staining of cells with Annexin V-FITC and PI to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[7]
Materials:
-
Cancer cell line of interest (e.g., DU145)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (use a gentle formulation to minimize membrane damage)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates as described in Protocol 1.
-
Treat cells with the desired concentrations of this compound (e.g., 0.03 µM, 0.3 µM) or vehicle control (DMSO) for the specified time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium (containing apoptotic floating cells).
-
Gently wash the adherent cells with PBS and detach them using a mild cell dissociation solution or gentle trypsinization.
-
Combine the collected medium and detached cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to quadrant the cell populations:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
-
References
- 1. bosterbio.com [bosterbio.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. auctoresonline.org [auctoresonline.org]
- 5. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Tubulin Polymerization Following Treatment with Tubulin Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the effect of Tubulin inhibitor 11 on tubulin polymerization in cultured cells using Western blotting. This compound is a potent, orally active agent that targets the colchicine-binding site on tubulin, leading to the inhibition of microtubule polymerization, mitotic blockade, and subsequent apoptosis.[1] This protocol outlines a tubulin fractionation assay to separate soluble (unpolymerized) and polymerized tubulin, followed by semi-quantitative analysis using Western blotting. Additionally, this document includes a summary of the inhibitor's activity and visual diagrams of the experimental workflow and the inhibitor's signaling pathway.
Introduction to Tubulin Dynamics and Inhibition
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated. Tubulin inhibitors are a class of drugs that interfere with microtubule dynamics, making them a cornerstone of cancer chemotherapy.[2] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[2]
This compound belongs to the class of microtubule-destabilizing agents that bind to the colchicine site on β-tubulin.[1] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a G2/M phase cell cycle arrest and ultimately, apoptosis.[1][3] The protocol described herein allows for the direct assessment of this inhibitory activity by quantifying the relative amounts of soluble and polymerized tubulin within treated cells.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the in vitro efficacy of this compound. This data is crucial for determining the appropriate concentration range for experimentation.
| Cell Line | IC50 | Effect | Reference |
| DU145 (Prostate Cancer) | 8 nM | Antiproliferative activity | [1] |
Experimental Protocols
Principle
This protocol is based on the differential solubility of tubulin monomers/dimers (soluble fraction) and microtubules (polymerized fraction) in a hypotonic, microtubule-stabilizing buffer.[4] Following cell lysis, the polymerized microtubules are separated from the soluble tubulin by centrifugation. The relative amounts of tubulin in each fraction are then determined by Western blot analysis. An increase in the soluble tubulin fraction and a corresponding decrease in the polymerized fraction are indicative of the inhibitor's activity.
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Microtubule Stabilization Buffer (MSB): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 1 mM EGTA, 30% (v/v) glycerol, 1% Triton X-100. Immediately before use, add protease and phosphatase inhibitors.
-
RIPA Buffer
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Primary antibodies:
-
Anti-α-tubulin antibody
-
Anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
-
Western blot blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure
1. Cell Culture and Treatment 1.1. Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency. 1.2. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 12, 24, or 48 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Fractionation 2.1. Following treatment, wash the cells twice with ice-cold PBS. 2.2. Aspirate the PBS and add ice-cold Microtubule Stabilization Buffer (MSB) to each dish. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate on ice for 10-15 minutes with occasional vortexing. 2.5. Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to separate the soluble and polymerized fractions. 2.6. Carefully collect the supernatant, which contains the soluble tubulin fraction. 2.7. The pellet contains the polymerized microtubule fraction.
3. Sample Preparation for Western Blot 3.1. Soluble Fraction: 3.1.1. Determine the protein concentration of the supernatant using a BCA assay. 3.1.2. Take a defined amount of protein (e.g., 20-30 µg) and add 4x Laemmli sample buffer. 3.1.3. Boil the samples at 95-100°C for 5-10 minutes. 3.2. Polymerized Fraction: 3.2.1. Resuspend the pellet in RIPA buffer. The volume should be equal to the volume of MSB used for the initial lysis to allow for direct comparison with the soluble fraction. 3.2.2. Sonicate the sample briefly to ensure complete resuspension and shear DNA. 3.2.3. Determine the protein concentration using a BCA assay. 3.2.4. Take a defined amount of protein (e.g., 20-30 µg) and add 4x Laemmli sample buffer. 3.2.5. Boil the samples at 95-100°C for 5-10 minutes.
4. Western Blotting 4.1. Load equal amounts of protein from the soluble and polymerized fractions onto an SDS-PAGE gel. 4.2. Perform electrophoresis to separate the proteins by size. 4.3. Transfer the separated proteins to a PVDF membrane. 4.4. Block the membrane with blocking buffer for 1 hour at room temperature. 4.5. Incubate the membrane with the primary anti-α-tubulin antibody overnight at 4°C. 4.6. Wash the membrane three times with TBST for 10 minutes each. 4.7. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. 4.8. Wash the membrane three times with TBST for 10 minutes each. 4.9. Apply the chemiluminescent substrate and visualize the bands using an imaging system. 4.10. To ensure equal loading, the same membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin or GAPDH) for the soluble fraction. For the polymerized fraction, a total protein stain like Ponceau S can be used as a loading control.[4]
5. Data Analysis 5.1. Quantify the band intensities using densitometry software. 5.2. For each treatment condition, calculate the ratio of soluble to polymerized tubulin. 5.3. A dose-dependent increase in this ratio indicates the inhibitory effect of this compound on tubulin polymerization.
Visualization
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for tubulin polymerization assay.
References
Troubleshooting & Optimization
Technical Support Center: Tubulin Inhibitor 11
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists using Tubulin inhibitor 11 who may encounter issues with its dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO can be due to several factors. The most common reasons are related to the solvent quality and the dissolution method. This compound has a reported solubility in DMSO of 100 mg/mL (244.20 mM), but achieving this requires specific handling.[1][2]
Initial Troubleshooting Steps:
-
Use Ultrasonication: The supplier of this compound specifies that ultrasonication is needed to achieve complete dissolution in DMSO.[1][2] Place your vial in an ultrasonic bath until the compound is fully dissolved.
-
Check Your DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[2] Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Gentle Warming: If ultrasonication is not sufficient, you can try gently warming the solution to no higher than 50°C. Be cautious, as excessive heat can degrade the compound.
Q2: I've tried ultrasonication and using fresh DMSO, but I still see particulates. What are my next steps?
A2: If solubility issues persist, consider the following advanced troubleshooting methods:
-
Vortexing: Vigorous vortexing can aid in the dissolution process. Alternate between vortexing and ultrasonication.
-
Co-solvents: For certain applications, especially when preparing formulations for in vivo studies, a co-solvent system can be used. A common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For cell culture experiments, it is crucial to ensure the final concentration of all solvents is non-toxic to the cells.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: To prepare a stock solution, follow the detailed protocol below. It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO, which can then be diluted to the final working concentration in your experimental medium.
Q4: How should I dilute my DMSO stock solution for cell culture experiments to avoid precipitation?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To avoid this:
-
Stepwise Dilution: Perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final concentration.
-
Final Dilution: Add the final, small volume of the diluted DMSO stock to your cell culture medium while gently vortexing or mixing. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent toxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Quantitative Data Summary
The following table summarizes the solubility of this compound.
| Solvent | Solubility (In Vitro) | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 244.20 mM | Requires ultrasonication. Use of fresh, anhydrous DMSO is recommended.[1][2] |
| Co-solvent Formulation | Solubility (In Vivo) | Molar Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | ≥ 6.11 mM | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 6.11 mM | Clear solution.[1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | ≥ 6.11 mM | Clear solution.[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 0.2442 mL of DMSO to 1 mg of the compound).
-
Initial Mixing: Briefly vortex the solution.
-
Ultrasonication: Place the tube in an ultrasonic water bath. Sonicate for 10-15 minute intervals until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Visualization
Signaling Pathway of this compound
This compound targets the colchicine binding site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to microtubule depolymerization. The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase, which ultimately can lead to apoptosis (programmed cell death).
Caption: Mechanism of action of this compound.
Experimental Workflow for Dissolving this compound
The following diagram illustrates the logical steps to follow when dissolving this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Tubulin Inhibitor 11
Welcome to the technical support center for Tubulin Inhibitor 11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound. This compound is a potent, orally active agent that targets the colchicine-binding site on tubulin, leading to the inhibition of tubulin polymerization, mitotic blockade, and subsequent apoptosis.[1] While highly effective in its on-target activity, unexpected experimental outcomes may arise due to potential off-target effects or experimental variables. This guide provides structured advice to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound binds to the colchicine-binding site located at the interface of α- and β-tubulin dimers.[2][3] This binding event prevents the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle.[4] Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[1]
Q2: What are the expected cellular phenotypes after treatment with this compound?
A2: The primary expected cellular phenotypes include:
-
Mitotic Arrest: A significant increase in the population of cells in the G2/M phase of the cell cycle.[1]
-
Apoptosis: An increase in markers of programmed cell death.[1]
-
Disruption of Microtubule Network: Visible disassembly of the microtubule cytoskeleton in immunofluorescence imaging.[5]
-
Anti-proliferative Activity: A dose-dependent decrease in cell viability and proliferation.[1]
Q3: Are there known off-target effects for tubulin inhibitors in the same class as this compound?
A3: While specific off-target effects for this compound are not extensively documented, compounds that target the colchicine-binding site can potentially exhibit off-target activities. Some kinase inhibitors, for instance, have been unexpectedly found to also inhibit microtubule polymerization.[6] General off-target effects of potent small molecules can include unforeseen toxicities or interactions with other cellular proteins.[7] It is crucial to consider that unexpected phenotypes may stem from such off-target interactions.
Q4: How can I be sure that the observed effects in my experiment are due to tubulin inhibition?
A4: To confirm that the observed cellular effects are a direct result of tubulin inhibition, consider the following control experiments:
-
Use of a structurally unrelated tubulin inhibitor: Comparing the effects of this compound with another well-characterized tubulin inhibitor that binds to a different site (e.g., a taxane or a vinca alkaloid) can help determine if the phenotype is specific to microtubule disruption.
-
Rescue experiments: If a specific cellular process is affected, attempting to rescue the phenotype by overexpressing a resistant tubulin mutant could provide evidence for on-target activity.
-
Cell-free tubulin polymerization assay: Directly measuring the effect of this compound on the polymerization of purified tubulin in vitro can confirm its biochemical activity.[8]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Higher than expected cytotoxicity at low concentrations.
Possible Cause 1: Off-target toxicity. The compound may be interacting with other cellular targets, leading to cell death through a mechanism independent of tubulin polymerization inhibition.[7]
Troubleshooting Steps:
-
Perform a dose-response curve with a narrow concentration range around the reported IC50 to precisely determine the cytotoxic concentration in your cell line.
-
Assess markers of apoptosis at various time points and concentrations. This can help differentiate between a rapid, non-specific toxic effect and the expected time course of apoptosis following mitotic arrest.
-
Employ a counterscreening assay against a panel of common off-target proteins (e.g., kinases, GPCRs) to identify potential unintended interactions.
Possible Cause 2: High sensitivity of the cell line. Different cell lines can exhibit varying sensitivities to microtubule-targeting agents due to differences in cell cycle regulation, expression of tubulin isotypes, or drug efflux pump activity.[5]
Troubleshooting Steps:
-
Consult the literature for reported sensitivities of your chosen cell line to other colchicine-site binding agents.
-
Test the inhibitor in a panel of cell lines with known differences in sensitivity to tubulin inhibitors to benchmark your results.
Issue 2: Observed phenotype is inconsistent with mitotic arrest.
Possible Cause: The inhibitor is affecting microtubule-dependent processes outside of mitosis. Microtubules are crucial for various cellular functions beyond cell division, including intracellular transport and maintenance of cell shape.[4] Disruption of these processes can lead to phenotypes not directly related to G2/M arrest.
Troubleshooting Steps:
-
Analyze interphase cells for defects in microtubule organization, organelle distribution, or cell morphology at sub-lethal concentrations of the inhibitor.
-
Perform live-cell imaging to monitor microtubule dynamics and intracellular transport in real-time following treatment with this compound.
Issue 3: Development of resistance to this compound in long-term cultures.
Possible Cause 1: Overexpression of drug efflux pumps. Cancer cells can develop resistance by upregulating ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.[5]
Troubleshooting Steps:
-
Co-treat cells with a known P-gp inhibitor (e.g., verapamil) and this compound to see if sensitivity is restored.
-
Measure the expression level of P-gp and other relevant ABC transporters in your resistant cell line compared to the parental line using qPCR or western blotting.
Possible Cause 2: Mutations in tubulin or altered expression of tubulin isotypes. Changes in the tubulin protein itself can prevent the inhibitor from binding effectively. Overexpression of certain β-tubulin isotypes, such as βIII-tubulin, has been linked to resistance to microtubule-targeting agents.[9]
Troubleshooting Steps:
-
Sequence the α- and β-tubulin genes in the resistant cell line to identify potential mutations in the colchicine-binding site.
-
Analyze the expression profile of different tubulin isotypes in sensitive versus resistant cells.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 | DU145 | 8 nM | [1] |
| Effective Concentration for G2/M Arrest | - | 0.03-0.1 µM | [1] |
| Effective Concentration for Apoptosis | - | 0.03-0.3 µM | [1] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 0.03, 0.1, 0.3 µM) for a specified time (e.g., 12, 24 hours).
-
Harvesting: Harvest cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence-based reporter.
-
Preparation: Prepare a reaction mixture containing tubulin, a polymerization buffer, and GTP.
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Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the reaction mixture. A known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) should be used as controls.
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Measurement: Measure the fluorescence signal over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the IC50 of this compound by determining the concentration that inhibits 50% of the polymerization rate.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Troubleshooting unexpected cytotoxicity.
Caption: Mechanisms of drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 8. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tubulin Inhibitor 11 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use Tubulin inhibitor 11 while minimizing toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering step-by-step solutions.
Issue 1: High levels of cytotoxicity observed in preliminary experiments.
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Question: My initial experiments with this compound are showing significant cell death, even at low concentrations. How can I reduce this toxicity?
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Answer: High cytotoxicity can result from several factors. A systematic approach is necessary to pinpoint the cause.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
-
Detailed Steps:
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Verify Stock Solution: Ensure the stock solution of this compound was prepared correctly. An error in calculation can lead to a much higher final concentration than intended.
-
Dose-Response and IC50 Determination: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This is crucial as sensitivity to tubulin inhibitors can vary significantly between cell types.
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Control Cell Lines: Test the inhibitor on a non-cancerous or "normal" cell line to assess its therapeutic window. A good therapeutic candidate should show significantly less toxicity in normal cells compared to cancer cells.
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Time-Course Experiment: The duration of exposure to the inhibitor is a critical factor. A shorter incubation time may be sufficient to observe the desired effect on tubulin polymerization without causing excessive cell death.
-
Cell Culture Conditions: Ensure that your cells are healthy and not overly confluent, as these factors can influence their susceptibility to cytotoxic agents.
-
-
Issue 2: Inconsistent or non-reproducible results between experiments.
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Question: I am observing significant variability in the effects of this compound in my experiments. What could be the cause?
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Answer: Inconsistent results are often due to subtle variations in experimental conditions.
-
Factors to Consider:
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Reagent Stability: Ensure that this compound and other critical reagents are stored correctly to maintain their stability.
-
Assay-Specific Variability: Some assays are inherently more variable than others. Consider the coefficient of variation for your chosen assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active tubulin inhibitor that targets the colchicine binding site on β-tubulin.[1] By binding to this site, it inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][2]
Q2: What are the expected effects of this compound on the cell cycle?
A2: this compound is expected to cause an arrest of cells in the G2/M phase of the cell cycle.[1] This is a direct consequence of its inhibitory effect on microtubule formation, which is essential for the mitotic spindle assembly required for cell division.
Q3: What are some common assays to measure the cytotoxicity of this compound?
A3: A variety of cell-based assays can be used to assess cytotoxicity.[3][4][5][6][7] The choice of assay can depend on the specific research question.
-
Cell Viability and Proliferation Assays:
-
MTT/XTT Assays: Measure metabolic activity, which is an indicator of cell viability.
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Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells based on membrane integrity.
-
-
Cytotoxicity Assays:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating compromised membrane integrity.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells via flow cytometry.
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Caspase Activity Assays: Measure the activity of caspases, which are key enzymes in the apoptotic pathway.
-
Q4: How can I visualize the effect of this compound on the microtubule network?
A4: Immunofluorescence microscopy is an excellent method to visualize the microtubule network. Cells can be treated with this compound, fixed, and then stained with an antibody specific for α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody. This will allow for direct observation of the disruption of microtubule structure.
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| DU145 | Prostate Cancer | 8[1] |
| HeLa | Cervical Cancer | User to determine |
| A549 | Lung Cancer | User to determine |
| MCF-7 | Breast Cancer | User to determine |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for each cell line.
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Concentration Range | Purpose |
| Dose-Response (IC50) | 0.1 nM - 10 µM | To determine the effective concentration range. |
| Mechanism of Action Studies | 0.5x, 1x, 2x IC50 | To study cellular effects at relevant concentrations. |
| Toxicity in Normal Cells | 1x, 10x, 100x IC50 (cancer line) | To assess the therapeutic window. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
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Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time.
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Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and then resuspend them in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
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Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histograms.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for toxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell-based Assays for Assessing Toxicity: A Basic Guide: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
Inconsistent results with Tubulin inhibitor 11 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin inhibitor 11.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, helping you to identify potential causes and implement effective solutions.
Inconsistent IC50 Values in Cell Viability Assays
Question: We are observing significant variability in the IC50 values of this compound in our cancer cell line. What are the potential reasons for this inconsistency?
Answer: Inconsistent IC50 values are a common challenge in drug discovery and can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:
Potential Causes & Troubleshooting Steps:
| Factor | Potential Cause | Troubleshooting Recommendations |
| Compound Integrity | Degradation: The inhibitor may be unstable under certain storage or experimental conditions. | Store the compound as recommended by the manufacturer, typically desiccated at -20°C. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Protect from light. |
| Purity: Impurities in the compound batch can affect its activity. | Use a high-purity grade of this compound. If possible, verify the purity of your batch using analytical methods like HPLC. | |
| Solubility: Poor solubility can lead to inaccurate concentrations in your assay. | Ensure the inhibitor is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation. | |
| Experimental Conditions | Cell Density: The number of cells seeded can influence the apparent IC50 value. | Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure consistent cell numbers across all experiments. |
| Incubation Time: The duration of drug exposure can significantly impact the observed cytotoxicity. | Standardize the incubation time based on the cell line's doubling time and the inhibitor's mechanism of action. A 48- or 72-hour incubation is common. | |
| Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. | Maintain a consistent percentage of FBS across all experiments. If variability persists, consider reducing the serum concentration or using serum-free medium for the duration of the treatment, if appropriate for your cell line. | |
| Cell Line-Specific Factors | Cell Line Health & Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. Unhealthy cells will respond differently to treatment. | Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination. |
| Tubulin Isotype Expression: Different cancer cell lines express varying levels of β-tubulin isotypes, which can affect the binding affinity of colchicine-site inhibitors. | Be aware of the tubulin isotype expression profile of your cell line, as this can influence sensitivity to the inhibitor. | |
| Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cells, leading to resistance. | If you suspect MDR, you can test for the expression of efflux pumps or use cell lines with known MDR status for comparison. |
Unexpected Results in Immunofluorescence Staining
Question: Our immunofluorescence staining for microtubules after treatment with this compound is showing high background and weak signal. How can we improve our results?
Answer: High background and weak signal in immunofluorescence (IF) are common issues. The following table provides troubleshooting tips to enhance the quality of your microtubule staining.
Troubleshooting Immunofluorescence Staining:
| Problem | Potential Cause | Recommended Solution |
| High Background | Non-specific antibody binding: Secondary antibody is binding to non-target proteins. | Increase the number and duration of wash steps. Optimize the concentration of the primary and secondary antibodies. Use a blocking solution (e.g., 5% BSA or normal goat serum) for an adequate amount of time. |
| Autofluorescence: Cells or media components are naturally fluorescent. | Use a mounting medium with an anti-fade reagent. If autofluorescence is a major issue, consider using fluorophores with longer excitation and emission wavelengths. | |
| Antibody concentration too high: Excess antibody can lead to non-specific binding. | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background. | |
| Weak or No Signal | Inefficient permeabilization: The antibodies cannot access the intracellular microtubules. | Ensure your permeabilization step (e.g., with Triton X-100 or saponin) is sufficient for your cell type. Optimize the concentration and incubation time of the permeabilization agent. |
| Antibody issues: The primary antibody may not be suitable or has lost activity. | Use an antibody that is validated for immunofluorescence and specifically recognizes your target (e.g., α-tubulin or β-tubulin). Ensure proper storage of antibodies and avoid repeated freeze-thaw cycles. | |
| Microtubule depolymerization: The microtubule network may be extensively disrupted by the inhibitor, leading to a diffuse signal. | This is an expected outcome of tubulin inhibitor treatment. To visualize the effect, you may need to use lower concentrations of the inhibitor or shorter incubation times to capture intermediate stages of microtubule disruption. |
Artifacts in Cell Cycle Analysis
Question: We are observing a messy cell cycle profile with a lot of debris after treating cells with this compound. How can we obtain cleaner data?
Answer: A messy cell cycle profile can obscure the G2/M arrest that is characteristic of tubulin inhibitors. Here are some tips to improve the quality of your cell cycle analysis.
Improving Cell Cycle Analysis Data:
| Issue | Potential Cause | Recommendation |
| High Debris Content | Cell death and fragmentation: Tubulin inhibitors induce apoptosis, which can lead to an increase in cellular debris. | Optimize the concentration of this compound and the treatment duration to capture G2/M arrest before widespread cell death occurs. Handle cells gently during harvesting and fixation to minimize mechanical stress. Consider using a cell strainer to remove clumps and debris before analysis. |
| Cell Clumping | Cell-cell adhesion: Some cell lines are prone to clumping, which can lead to inaccurate DNA content measurements. | Ensure single-cell suspension by gentle pipetting or passing the cells through a fine-gauge needle. Add EDTA to your harvesting buffer to disrupt cell-cell adhesion. |
| Inconsistent Staining | Inadequate fixation or permeabilization: This can lead to uneven DNA staining with propidium iodide (PI). | Optimize your fixation method (e.g., ethanol fixation) and ensure complete permeabilization to allow for stoichiometric binding of PI to DNA. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active small molecule that targets the colchicine-binding site on β-tubulin.[1] By binding to this site, it inhibits the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]
Q2: How should I prepare and store this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: What are some potential off-target effects of this compound?
A3: While this compound is designed to be a specific tubulin inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. It is important to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects. Some tubulin inhibitors have been reported to interact with other cellular components, so it is crucial to interpret data carefully.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound is described as being orally active, suggesting its potential for use in in vivo animal studies.[1] However, appropriate formulation and dosage, as well as potential toxicity, would need to be determined for any in vivo application.
Data Presentation
The following tables summarize quantitative data for this compound and other representative colchicine-binding site inhibitors.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DU145 | Prostate Cancer | 8 | [1] |
Table 2: In Vitro Antiproliferative Activity of Other Colchicine-Binding Site Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| C-11 | N87 | Gastric Carcinoma | 1.11 | [2] |
| C-11 | MDA-MB-361-DYT2 | Breast Cancer | 0.9 | [2] |
| Compound 97 | Various | Various | 16 - 62 | [3] |
| Compound 98 | Various | Various | 1.6 | [3] |
| HTI-286 | Various | Various | 2 - 5 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and vehicle control, e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Mandatory Visualizations
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce background staining with Tubulin inhibitor 11 in immunofluorescence
Welcome to the technical support center for immunofluorescence (IF) applications involving Tubulin inhibitor 11. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly in reducing background staining during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, orally active small molecule that targets the colchicine-binding site on β-tubulin.[1][2] By binding to this site, it inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase and can ultimately induce apoptosis (programmed cell death).[1]
Q2: I'm observing high background staining in my immunofluorescence experiment after treating cells with this compound. What are the possible causes?
High background staining can arise from several factors, some of which can be exacerbated by treatment with a tubulin inhibitor:
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Altered Cell Morphology: Tubulin inhibitors cause the depolymerization of microtubules, which can lead to significant changes in cell shape, such as cell rounding.[3] These rounded cells may trap antibodies non-specifically, leading to increased background fluorescence.
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Inadequate Blocking: Insufficient blocking of non-specific binding sites is a common cause of high background.[4][5][6][7][8][9]
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Antibody Concentration: Using primary or secondary antibodies at too high a concentration can lead to non-specific binding and increased background.[4][5][6][7]
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Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background fluorescence.[7]
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Autofluorescence: Some of the background may be due to autofluorescence from the cells or fixatives.[4][5]
Q3: How can I reduce background staining specifically related to the use of this compound?
To address background staining when using this compound, consider the following strategies:
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Optimize Inhibitor Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve the desired biological effect. This can minimize drastic changes in cell morphology that may contribute to background.
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Gentle Permeabilization: After treatment with the inhibitor, cells may be more fragile. Use a gentle permeabilization agent and consider reducing the concentration or incubation time to prevent excessive cell lysis, which can increase background.
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Thorough Blocking: Increase the blocking time or try a different blocking agent. Normal serum from the species of the secondary antibody is often recommended.[5][6][9]
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Antibody Titration: Carefully titrate your primary and secondary antibodies to find the optimal dilution that provides a good signal-to-noise ratio.
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Extensive Washing: Increase the number and duration of wash steps after antibody incubations to ensure all unbound antibodies are removed.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when performing immunofluorescence with this compound.
High Background Staining
| Possible Cause | Recommended Solution |
| Non-specific antibody binding | - Titrate primary and secondary antibodies to determine the optimal concentration. - Increase the duration and number of wash steps. - Use a blocking solution containing normal serum from the same species as the secondary antibody.[5][6][9] |
| Cell morphology changes | - Optimize the concentration and incubation time of this compound to minimize cell rounding. - Use a gentle permeabilization method (e.g., lower concentration of Triton X-100). |
| Autofluorescence | - Include an unstained control to assess the level of autofluorescence. - Use a mounting medium with an anti-fade reagent. - If using a fixative like glutaraldehyde, treat with sodium borohydride to quench autofluorescence.[4] |
| Secondary antibody issues | - Run a control with only the secondary antibody to check for non-specific binding. - Ensure the secondary antibody is specific to the primary antibody's host species. |
Quantitative Data Summary
The following tables provide a summary of recommended concentration ranges for this compound and common anti-tubulin antibodies for immunofluorescence experiments.
Table 1: this compound Treatment Conditions
| Parameter | Recommended Range | Notes |
| Concentration for Cell Treatment | 0.03 - 0.3 µM[1] | The optimal concentration may vary depending on the cell line and experimental goals. A titration experiment is recommended. |
| Incubation Time | 12 - 48 hours[1] | Shorter incubation times may be sufficient to observe effects on the microtubule network. |
Table 2: Recommended Antibody Dilutions for Immunofluorescence
| Antibody | Recommended Dilution Range | Host Species |
| Anti-alpha-Tubulin | 1:250 - 1:2000[10][11] | Mouse, Rabbit, Rat |
| Anti-beta-Tubulin | 1:50 - 1:5000[12][13][14] | Mouse, Rabbit |
| Anti-beta III-Tubulin | 1:200 - 1:5000 | Rabbit, Mouse |
Note: The optimal dilution should be determined experimentally for each antibody and cell line.
Experimental Protocols
Protocol for Immunofluorescence Staining of Cultured Cells Treated with this compound
This protocol provides a step-by-step guide for treating cultured cells with this compound and subsequently performing immunofluorescence staining to visualize the microtubule network.
Materials:
-
Cultured cells grown on sterile glass coverslips
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
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Fixation Solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-alpha-tubulin)
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Fluorophore-conjugated secondary antibody
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Nuclear counterstain (e.g., DAPI)
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Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment:
-
Prepare a working solution of this compound in complete cell culture medium at the desired concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired amount of time (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Gently aspirate the medium.
-
Wash the cells twice with PBS.
-
Add Fixation Solution to cover the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the predetermined optimal concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for immunofluorescence with inhibitor treatment.
Caption: Logical relationships in troubleshooting high background.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. ibidi.com [ibidi.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Anti-alpha Tubulin Antibody [3A1] (A101670) | Antibodies.com [antibodies.com]
- 11. alpha Tubulin Monoclonal Antibody (TU-01) (13-8000) [thermofisher.com]
- 12. β-Tubulin Antibody | Cell Signaling Technology [cellsignal.com]
- 13. beta Tubulin Monoclonal Antibody - Elabscience® [elabscience.com]
- 14. beta-Tubulin monoclonal antibody Anti-Tubulin, beta [sigmaaldrich.com]
Troubleshooting poor in vivo efficacy of Tubulin inhibitor 11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in addressing challenges encountered during in vivo experiments with Tubulin inhibitor 11.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a synthetic small molecule designed to disrupt microtubule dynamics, which are essential for cell division. It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cells.
Q2: What are the recommended vehicle formulation and storage conditions for in vivo studies?
For in vivo administration, this compound can be formulated in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The compound should be stored as a solid at -20°C and protected from light. Once reconstituted, the solution should be used immediately or stored at 4°C for no longer than 24 hours.
Q3: What are the known off-target effects of this compound?
Preclinical safety assessments have indicated potential for mild, transient neutropenia at therapeutic doses, a known class effect for agents targeting tubulin. Researchers should monitor complete blood counts, particularly in long-term efficacy studies.
Troubleshooting Poor In Vivo Efficacy
This guide addresses common issues related to suboptimal performance of this compound in animal models.
Problem: Lack of significant tumor growth inhibition in our xenograft model.
Possible Cause 1: Suboptimal Dosing or Scheduling
The dose and frequency of administration may not be optimal for the specific tumor model being used. The maximum tolerated dose (MTD) can vary between different mouse strains and tumor models.
Solution:
-
Verify MTD: Conduct a dose-escalation study in the specific mouse strain and model to determine the MTD. See the "Maximum Tolerated Dose (MTD) Study" protocol below.
-
Adjust Dosing Schedule: Experiment with different dosing schedules (e.g., more frequent administration at a lower dose) to maintain therapeutic drug exposure without increasing toxicity.
Possible Cause 2: Poor Pharmacokinetics and Bioavailability
The compound may not be reaching the tumor site at sufficient concentrations due to poor absorption, rapid metabolism, or extensive plasma protein binding.
Solution:
-
Pharmacokinetic (PK) Analysis: Perform a PK study to determine key parameters such as Cmax (maximum concentration), T1/2 (half-life), and AUC (area under the curve) in plasma and tumor tissue.
-
Formulation Optimization: If bioavailability is low, consider exploring alternative formulation strategies to improve solubility and absorption.
Possible Cause 3: Intrinsic or Acquired Resistance
The tumor cells may possess or have developed mechanisms to resist the effects of this compound.
Solution:
-
Expression of Drug Efflux Pumps: Analyze tumor tissue for the expression of multidrug resistance (MDR) proteins like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).
-
Alterations in Tubulin Isotypes: Sequence the β-tubulin gene in resistant tumors to identify mutations that may prevent drug binding. Increased expression of the βIII-tubulin isotype is a common mechanism of resistance to microtubule-targeting agents.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Cell Implantation: Subcutaneously implant 5 x 10^6 human cancer cells (e.g., HCT116) in a 100 µL suspension of Matrigel into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to reach an average volume of 100-150 mm³. Measure tumors with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group). Administer this compound (or vehicle control) via intraperitoneal (IP) injection according to the predetermined dose and schedule.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint volume. Monitor animal body weight and general health throughout the study.
-
Data Analysis: Compare the mean tumor volume between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Acclimation: Acclimate healthy, non-tumor-bearing mice of the same strain used for efficacy studies for at least one week.
-
Dose Escalation: Divide mice into cohorts (n=3-5 per group) and administer escalating doses of this compound.
-
Toxicity Monitoring: Monitor mice daily for clinical signs of toxicity, including weight loss, changes in posture, lethargy, or ruffled fur.
-
MTD Determination: The MTD is defined as the highest dose that does not cause more than 15-20% body weight loss or any signs of mortality or severe morbidity.
Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 15 |
| MCF-7 | Breast Adenocarcinoma | 25 |
| A549 | Lung Carcinoma | 32 |
| OVCAR-3 | Ovarian Adenocarcinoma | 18 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IV)
| Parameter | Value | Unit |
| Cmax | 1.8 | µg/mL |
| T1/2 | 2.5 | hours |
| AUC (0-inf) | 4.6 | µg*h/mL |
| Clearance | 35 | mL/min/kg |
| Vd | 7.2 | L/kg |
Visual Guides
Bubbling issues in Tubulin inhibitor 11 stock solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin inhibitor 11. Our aim is to help you resolve common issues encountered during the preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs) - Bubbling Issues in Stock Solutions
Q1: I've prepared a stock solution of this compound in DMSO, and I'm seeing bubbles. What could be the cause?
A1: Bubbles in your stock solution can arise from several factors:
-
Dissolved Gases: The most common cause is dissolved gas in the solvent (DMSO) coming out of solution. This can be triggered by changes in temperature, such as warming the solvent after it has been stored at a lower temperature.
-
Mixing Technique: Vigorous vortexing or shaking can introduce air into the solution, which may appear as bubbles.
-
Incomplete Dissolution: If the compound has not fully dissolved, the suspended particles can be mistaken for or trap small air bubbles. Given that this compound may require sonication to fully dissolve, this is a likely cause.
-
Moisture Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. While not directly causing bubbles, this can affect the solubility of the compound and potentially lead to precipitation, which might be confused with bubbling.
Q2: Are the bubbles in my stock solution harmful to my experiments?
A2: Yes, the presence of bubbles can negatively impact your experiments in several ways:
-
Inaccurate Pipetting: Bubbles can lead to aspirating an incorrect volume of your stock solution, resulting in inaccurate final concentrations in your assays.
-
Inconsistent Results: Inaccurate concentrations will lead to variability and poor reproducibility in your experimental results.
-
Cell Culture Contamination: While less common with DMSO, excessive bubbling can sometimes be an indicator of a contaminated solvent.
Q3: How can I prevent bubbles from forming when preparing my this compound stock solution?
A3: To prevent bubble formation, we recommend the following best practices:
-
Solvent Handling: Allow your DMSO to come to room temperature before opening the bottle to minimize temperature-induced outgassing.
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the vial to dissolve the compound. If vortexing is necessary, use a lower speed and shorter duration.
-
Proper Dissolution Technique: Follow the detailed experimental protocol below, which includes creating a slurry and using sonication to ensure complete dissolution.
-
Degassing (Optional): For highly sensitive experiments, you can degas your solvent by placing it in a vacuum chamber or by sparging with an inert gas like nitrogen or argon before use.
Q4: What should I do if I already have bubbles in my stock solution?
A4: If you observe bubbles in your stock solution, you can try the following to remove them:
-
Let it Sit: Allow the vial to stand undisturbed for a short period. Many bubbles will dissipate on their own.
-
Gentle Tapping: Gently tap the side of the vial to encourage bubbles to rise to the surface and pop.
-
Sonication: A brief sonication in a water bath can help to dislodge and remove bubbles.
-
Centrifugation: A short, low-speed centrifugation can help to bring down any undissolved compound and may also help in coalescing bubbles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent Bubbles in Stock Solution | Incomplete dissolution of this compound. | Follow the detailed "Experimental Protocol for Preparing a 100 mM DMSO Stock Solution" below, ensuring the use of an ultrasonic bath. |
| Dissolved gases in the DMSO. | Allow DMSO to equilibrate to room temperature before use. For sensitive applications, consider degassing the solvent. | |
| Vigorous mixing. | Use gentle swirling or low-speed vortexing. | |
| Precipitate Forms Upon Dilution in Aqueous Buffer | The compound is not soluble in the aqueous buffer at the diluted concentration. | It is best to perform serial dilutions of the DMSO stock solution in DMSO first, and then add the final diluted sample to your aqueous buffer or incubation medium.[1] |
| The final concentration of DMSO is too low to maintain solubility. | Ensure the final concentration of DMSO in your working solution is sufficient to keep the compound dissolved, typically up to 0.1% for most cell-based assays. Always include a vehicle control with the same final DMSO concentration in your experiment.[1] | |
| Inconsistent Experimental Results | Inaccurate concentration of the stock solution due to bubbling or incomplete dissolution. | Prepare a fresh stock solution following the recommended protocol. Ensure the solution is clear and free of bubbles before making dilutions. |
| Degradation of the compound. | Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO
This protocol is based on the solubility data for this compound (Molecular Weight: 409.5 g/mol ).
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-dissolution Preparation:
-
Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
-
Calculating the Required Amounts:
-
To prepare 1 mL of a 100 mM stock solution, you will need 40.95 mg of this compound.
-
Calculation: 0.1 mol/L * 1 L * 409.5 g/mol = 40.95 g/L = 40.95 mg/mL
-
-
Adjust the amounts based on the desired volume of your stock solution.
-
-
Dissolution:
-
Carefully weigh the required amount of this compound powder and place it in a sterile vial.
-
Add a small amount of DMSO (e.g., 100-200 µL for a 1 mL final volume) to the powder to create a slurry. Gently swirl to wet the powder completely.
-
Add the remaining DMSO to reach the final desired volume.
-
Cap the vial tightly and vortex at a low to medium speed for 1-2 minutes.
-
Place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.[3][4]
-
-
Storage:
Visualizations
Logical Workflow for Troubleshooting Bubbling Issues
Caption: Troubleshooting workflow for bubbling in stock solutions.
Signaling Pathway of Tubulin Inhibitors Targeting the Colchicine-Binding Site
Caption: Signaling pathway of this compound.
References
Improving the bioavailability of Tubulin inhibitor 11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Tubulin inhibitor 11, with a specific focus on strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active small molecule that targets the colchicine binding site on β-tubulin.[1][2] By binding to this site, it inhibits the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule dynamics leads to a blockade of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: My cells are not showing the expected G2/M arrest after treatment with this compound. What could be the reason?
A2: Several factors could contribute to a lack of G2/M arrest. Firstly, ensure that the inhibitor is used at an effective concentration. The IC50 value for this compound has been reported to be as low as 8 nM in DU145 prostate cancer cells, but this can vary between cell lines.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. Secondly, insufficient incubation time can also be a factor. A 12-hour incubation has been shown to be effective in causing G2/M arrest.[1] Finally, low cellular bioavailability might be the issue, meaning the compound is not reaching its intracellular target in sufficient concentrations. Please refer to the troubleshooting guide below for strategies to address this.
Q3: I am observing high variability in my experimental results. Could this be related to the bioavailability of this compound?
A3: Yes, high variability is a common indicator of issues with compound solubility and bioavailability. Poor aqueous solubility can lead to inconsistent concentrations of the active compound in your cell culture medium. Refer to the troubleshooting section for formulation strategies to improve the solubility and consistency of your working solutions.
Q4: What are the downstream cellular effects of this compound?
A4: By inhibiting tubulin polymerization, this compound triggers a cascade of cellular events characteristic of mitotic arrest. These include a reduction in cdc2 phosphorylation and an increase in the levels of cyclin B1 and phosphorylated histone H3 at Ser10.[1] Prolonged treatment (e.g., 48 hours) leads to apoptosis.[1] A significant dose-dependent reduction in the expression of acetyl-α-tubulin and α-tubulin has also been observed.[1]
Troubleshooting Guide: Improving the Bioavailability of this compound
Low aqueous solubility is a common challenge for many small molecule inhibitors and can significantly impact their bioavailability in in vitro and in vivo experiments. The following guide provides strategies to address potential bioavailability issues with this compound.
Issue 1: Poor Solubility in Aqueous Media
Symptoms:
-
Precipitation of the compound in cell culture media.
-
Inconsistent results between experiments.
-
Lower than expected potency.
Solutions:
-
Co-solvent Systems: For in vitro assays, dissolving this compound in a small amount of a water-miscible organic solvent, such as DMSO, before diluting it into your aqueous experimental medium is standard practice. However, it is crucial to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced artifacts.
-
Formulation with Solubilizing Agents: The use of pharmaceutically acceptable solubilizing agents can enhance the aqueous solubility of hydrophobic compounds.
Formulation Strategy Description Key Considerations Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex.[4][5] The type of cyclodextrin and the drug-to-cyclodextrin ratio need to be optimized. Lipid-Based Formulations These include self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes, which can solubilize lipophilic drugs and facilitate their absorption.[4][6] The complexity of the formulation and potential for interactions with other experimental components should be considered. Solid Dispersions This involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance the dissolution rate.[4][7] This is more applicable for in vivo studies and requires specialized formulation development.
Issue 2: Low Cellular Uptake and Intracellular Concentration
Symptoms:
-
Discrepancy between biochemical potency (e.g., enzyme IC50) and cellular activity (e.g., cell-based IC50).
-
Lack of a clear dose-response relationship in cellular assays.
Solutions:
-
Permeability Enhancers: Certain excipients can enhance the permeability of cell membranes, leading to increased intracellular drug concentrations. However, their use must be carefully controlled to avoid cytotoxicity.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its cellular uptake and provide controlled release.[4][8]
Experimental Protocols
Protocol 1: Determination of Cellular Bioavailability using HPLC-MS
This protocol is adapted from a general method for determining the cellular bioavailability of small-molecule inhibitors and can be used to quantify the intracellular concentration of this compound.[9][10][11]
Workflow for Determining Cellular Bioavailability
Caption: Workflow for determining the cellular bioavailability of this compound.
Methodology:
-
Physicochemical Property Assessment:
-
Aqueous Solubility: Determine the solubility of this compound in your experimental buffer and cell culture medium.
-
Stability: Assess the stability of the inhibitor in the presence of cell culture medium and serum over the time course of your experiment.
-
HPLC Calibration: Generate a standard calibration curve for this compound using High-Performance Liquid Chromatography (HPLC).
-
-
Quantification of Intracellular Concentration:
-
Cell Treatment: Seed your cells of interest and treat them with this compound at a concentration close to the expected IC50 value.
-
Compound Extraction: After incubation, wash the cells to remove extracellular compound, lyse the cells, and extract the intracellular compound using an appropriate solvent (e.g., acetonitrile/methanol mixture).[11]
-
HPLC-MS Analysis: Quantify the amount of inhibitor in the cell lysate using a validated HPLC-Mass Spectrometry (HPLC-MS) method.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound.
-
Perform control experiments (e.g., incubation at 4°C) to assess non-specific binding to the cell plate and membrane.[11]
-
Determine the cellular bioavailability by comparing the intracellular concentration to the initial extracellular concentration.
-
Signaling Pathway
Tubulin Inhibition and Induction of Apoptosis
Tubulin inhibitors like this compound disrupt the normal dynamics of microtubule formation, which is critical for the formation of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. If the damage is irreparable, the cell is directed towards the intrinsic apoptotic pathway.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Versatile Method to Determine th ... | Article | H1 Connect [archive.connect.h1.co]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Tubulin Inhibitor 11 and Other Colchicine Binding Site Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tubulin Inhibitor 11 with other prominent inhibitors that target the colchicine binding site on β-tubulin. The information presented herein is compiled from peer-reviewed scientific literature and is intended to assist researchers in evaluating these compounds for their potential applications in cancer therapy and other research areas.
Introduction to Colchicine Binding Site Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a key target for the development of anticancer agents. Colchicine binding site inhibitors (CBSIs) are a class of microtubule-destabilizing agents that bind to the interface between α- and β-tubulin, preventing their polymerization into microtubules.[1][2] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]
While colchicine is the archetypal CBSI, its clinical use as an anticancer agent is limited by its significant toxicity.[2] This has spurred the development of numerous other CBSIs with improved therapeutic indices. This guide focuses on comparing this compound, a potent and orally active agent, with established CBSIs such as colchicine, combretastatin A-4, and podophyllotoxin.
Mechanism of Action of Colchicine Binding Site Inhibitors
CBSIs exert their effects by binding to a specific pocket on β-tubulin at its interface with α-tubulin.[1] This binding event induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into the growing microtubule polymer.[1] The resulting inhibition of microtubule assembly disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering programmed cell death (apoptosis).
dot
Caption: Signaling pathway of colchicine binding site inhibitors.
Performance Comparison
The following tables summarize the in vitro efficacy of this compound and other well-characterized colchicine binding site inhibitors. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Table 1: Inhibition of Tubulin Polymerization
This table presents the half-maximal inhibitory concentration (IC50) of the compounds against tubulin polymerization in a cell-free assay. A lower IC50 value indicates greater potency in inhibiting microtubule formation.
| Compound | IC50 (µM) | Reference |
| This compound (G13) | 13.5 | [1] |
| Colchicine | 8.1 | [1] |
| Combretastatin A-4 | ~2.5 | [3] |
| Podophyllotoxin | Not directly comparable |
Note: IC50 values for combretastatin A-4 and podophyllotoxin are from separate studies and may not be directly comparable to this compound and colchicine due to different experimental setups.
Table 2: Antiproliferative Activity (IC50 in nM)
This table showcases the IC50 values of the inhibitors against various human cancer cell lines, indicating their potency in inhibiting cell growth.
| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | DU145 (Prostate) | Reference |
| This compound (Compound 48) | - | - | - | 8 | [4][5] |
| This compound (G13) | 900 | 650 | 810 | - | [1] |
| Colchicine | 9.17 | 7.40 | 10.41 | - | [3][6] |
| Combretastatin A-4 | 0.93 | 3.0 | - | - | [3] |
| Podophyllotoxin | - | - | - | - |
Note: Data for this compound is presented from two sources that may refer to the same or a closely related compound. The significant difference in reported IC50 values highlights the importance of considering the specific experimental context. Data for other inhibitors are compiled from various sources for a broader perspective.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published literature and are intended to serve as a reference for researchers.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
dot
Caption: Workflow for a typical tubulin polymerization assay.
Materials:
-
Purified tubulin protein (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds and vehicle control (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin polymerization reaction mixture containing tubulin protein in general tubulin buffer supplemented with GTP and glycerol.
-
Add the test compound at various concentrations or the vehicle control to the reaction mixture in a 96-well plate.
-
Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a spectrophotometer. The light scattering caused by microtubule formation leads to an increase in absorbance.
-
Plot the rate of polymerization against the compound concentration to determine the IC50 value.
Cell Viability (MTT/MTS) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
Test compounds and vehicle control
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 48 or 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. Live cells with active metabolism will convert the reagent into a colored formazan product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Competitive Tubulin Binding Assay
This assay determines whether a test compound binds to the colchicine binding site on tubulin by measuring its ability to displace a known radiolabeled or fluorescently-labeled colchicine site ligand.
Materials:
-
Purified tubulin protein
-
Radiolabeled ([³H]) or fluorescently-labeled colchicine
-
Test compounds
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Incubate purified tubulin with a fixed concentration of the labeled colchicine ligand in the presence of varying concentrations of the test compound.
-
After incubation, rapidly filter the mixture through a glass fiber filter to separate the tubulin-ligand complexes from the unbound ligand.
-
Wash the filters to remove any non-specifically bound ligand.
-
Quantify the amount of labeled ligand bound to the tubulin on the filters using a scintillation counter (for radiolabeled ligands) or a fluorescence plate reader.
-
A decrease in the amount of bound labeled ligand with increasing concentrations of the test compound indicates competitive binding to the colchicine site.
Conclusion
This compound has emerged as a potent inhibitor of tubulin polymerization that targets the colchicine binding site, demonstrating significant antiproliferative activity against various cancer cell lines.[4] While direct, comprehensive comparative studies with a wide range of other CBSIs are still needed, the available data suggests its efficacy is in a similar range to that of established compounds like colchicine and combretastatin A-4. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative analyses and further investigate the therapeutic potential of this compound and other novel colchicine binding site inhibitors. The continued exploration of this class of compounds holds promise for the development of new and more effective cancer chemotherapeutics.
References
- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immunomart.org [immunomart.org]
- 6. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tubulin Inhibitors: VERU-111 vs. Tubulin Inhibitor 11
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, tubulin inhibitors remain a cornerstone of chemotherapy. These agents disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells. This guide provides a detailed, data-driven comparison of two colchicine-binding site inhibitors: VERU-111 (also known as Sabizabulin), a clinical-stage compound, and Tubulin Inhibitor 11, a preclinical agent.
At a Glance: Key Properties
| Feature | VERU-111 (Sabizabulin) | This compound (Compound 48) |
| Target | α and β tubulin at the colchicine-binding site[1] | Tubulin at the colchicine-binding site[2] |
| Mechanism of Action | Inhibits tubulin polymerization, leading to microtubule disruption[1] | Inhibits tubulin polymerization, promotes mitotic blockade and apoptosis[2] |
| Development Stage | Phase 3 Clinical Trials[3] | Preclinical |
| Administration | Oral[1] | Oral activity demonstrated in preclinical models[2] |
| Key Advantages | Orally bioavailable, circumvents P-glycoprotein mediated resistance, well-tolerated in clinical trials[1][3] | Potent in vitro activity, orally active in preclinical models[2] |
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro anti-proliferative activity of VERU-111 and this compound across various cancer cell lines.
Table 1: Anti-proliferative Activity of VERU-111
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.2 - 9.6 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 8.2 - 9.6 | [4] |
| Panc-1 | Pancreatic Cancer | 25 (24h), 11.8 (48h) | [5] |
| AsPC-1 | Pancreatic Cancer | 35 (24h), 15.5 (48h) | [5] |
| HPAF-II | Pancreatic Cancer | 35 (24h), 25 (48h) | [5] |
| Melanoma & Prostate Cancer Panel | Various | Average 5.2 | [5] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DU145 | Prostate Cancer | 8 | [2] |
Mechanism of Action: Disrupting the Cellular Scaffolding
Both VERU-111 and this compound target the colchicine-binding site on β-tubulin, preventing the polymerization of α- and β-tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in apoptosis.
Caption: Mechanism of action for VERU-111 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Protocol Summary:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the tubulin inhibitor (e.g., VERU-111 or this compound) for a specified period (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.
Tubulin Polymerization Assay
Objective: To directly measure the inhibitory effect of the compounds on the polymerization of purified tubulin.
Protocol Summary:
-
Purified tubulin is incubated with the test compound (VERU-111 or this compound) or a control (e.g., colchicine as a positive inhibitor control, paclitaxel as a polymerization promoter, or DMSO as a vehicle control) in a polymerization buffer.
-
GTP is added to initiate tubulin polymerization.
-
The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
The IC50 for tubulin polymerization is the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%.
Caption: A simplified workflow for the tubulin polymerization assay.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol Summary:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the tubulin inhibitor (e.g., VERU-111 administered orally) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
Signaling Pathways
The primary mechanism of action for both VERU-111 and this compound is the disruption of microtubule function, which in turn activates downstream signaling pathways leading to apoptosis. Key events include the activation of the spindle assembly checkpoint, leading to mitotic arrest, and the subsequent activation of the intrinsic apoptotic pathway.
Caption: Simplified signaling pathway initiated by tubulin inhibition.
Conclusion and Future Directions
VERU-111 has demonstrated significant promise in preclinical and clinical studies, with potent anti-tumor activity, oral bioavailability, and a favorable safety profile. Its ability to overcome taxane resistance is a particularly important feature. This compound has shown potent preclinical activity, warranting further investigation to fully characterize its efficacy and safety profile.
Direct comparative studies between these two agents would be invaluable to definitively establish their relative potency and therapeutic potential. Further research into the nuanced differences in their interactions with the colchicine-binding site and their effects on various tubulin isotypes could provide insights for the development of next-generation tubulin inhibitors with enhanced efficacy and reduced toxicity.
References
- 1. onclive.com [onclive.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Tubulin Inhibitors for Anti-Angiogenic Effects: A Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic properties of three distinct tubulin inhibitors: Combretastatin A-4 (representing a colchicine-site binding agent), Vinblastine (a vinca alkaloid-site binding agent), and Paclitaxel (a taxane-site binding agent). The data presented herein is intended to serve as a resource for validating the anti-angiogenic potential of novel tubulin inhibitors, using "Tubulin Inhibitor 11" as a placeholder for a hypothetical new chemical entity.
Executive Summary
Tubulin inhibitors are a well-established class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Beyond their cytotoxic effects on tumor cells, many of these agents exhibit potent anti-angiogenic and vascular-disrupting activities at sub-toxic concentrations.[1][2] This dual mechanism of action makes them attractive candidates for cancer therapy. This guide details the comparative efficacy of Combretastatin A-4, Vinblastine, and Paclitaxel in key in vitro models of angiogenesis, provides detailed experimental protocols for reproducing these assays, and illustrates the signaling pathways implicated in their anti-angiogenic effects.
Quantitative Comparison of Anti-Angiogenic Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Combretastatin A-4, Vinblastine, and Paclitaxel on key endothelial cell functions related to angiogenesis. It is important to note that IC50 values can vary depending on the specific endothelial cell type, assay conditions, and incubation times used in different studies.
| Compound | Assay | Endothelial Cell Type | IC50 (nM) | Reference |
| Combretastatin A-4 | Proliferation | HUVEC | 5 - 10 | [1] |
| Vinblastine | Proliferation | HUVEC | 0.1 - 1 | [3] |
| Paclitaxel | Proliferation | HUVEC | 2 | [4] |
| Combretastatin A-4 | Migration | HUVEC | ~130 | [5] |
| Vinblastine | Migration | HUVEC | Not explicitly quantified in nM | [6] |
| Paclitaxel | Migration | ECV304 | Significantly inhibits at 10 µg/L (~11.7 nM) | [7] |
| Combretastatin A-4 | Tube Formation | HMEC-1, HUVEC | 40 | [5] |
| Vinblastine | Tube Formation | HUVEC | Potent inhibition at pM concentrations | [6] |
| Paclitaxel | Tube Formation | HUVEC | Potent inhibition at nM concentrations | [4] |
Note: HUVEC (Human Umbilical Vein Endothelial Cells), HMEC-1 (Human Microvascular Endothelial Cells), ECV304 (Human Endothelial Cell Line).
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below to facilitate the validation of "this compound" and other novel compounds.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of a compound on the proliferation and viability of endothelial cells.
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound ("this compound") and reference compounds (Combretastatin A-4, Vinblastine, Paclitaxel) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of a compound on the directional migration of endothelial cells.
Principle: A "wound" or scratch is created in a confluent monolayer of endothelial cells. The rate at which the cells migrate to close the wound is monitored over time in the presence and absence of the test compound.
Protocol:
-
Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer in each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing the test compound at various concentrations. Include a vehicle control.
-
Image Acquisition: Capture images of the wounds at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different time points. The percentage of wound closure can be calculated as: [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] * 100. Compare the migration rates between treated and control groups.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
Principle: When plated on a basement membrane extract (e.g., Matrigel), endothelial cells will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis.
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Resuspend endothelial cells in culture medium containing the test compound at various concentrations. Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
Image Acquisition: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops in the network. Compare the results between treated and control groups.
Signaling Pathways and Mechanisms of Action
Tubulin inhibitors exert their anti-angiogenic effects through the disruption of microtubule dynamics in endothelial cells, which in turn affects various downstream signaling pathways crucial for angiogenesis.
Caption: Mechanism of Anti-Angiogenesis by Tubulin Inhibitors.
Combretastatin A-4: This colchicine-site binding agent inhibits tubulin polymerization, leading to microtubule depolymerization. This disruption affects endothelial cell shape, increases vascular permeability, and inhibits migration and tube formation.[8] A key mechanism involves the disruption of VE-cadherin signaling at cell-cell junctions.[1]
Vinblastine: By binding to the vinca alkaloid site on tubulin, vinblastine also inhibits microtubule polymerization. At low, non-toxic concentrations, it effectively inhibits endothelial cell proliferation, chemotaxis, and morphogenesis.[3][6]
Paclitaxel: In contrast to the other two, paclitaxel stabilizes microtubules, preventing their dynamic instability. At low concentrations, this leads to a cytostatic effect on endothelial cells rather than cytotoxicity.[2][4] This subtle interference with microtubule dynamics is sufficient to inhibit endothelial cell migration and tube formation.[4] Paclitaxel can also initiate an apoptotic signaling pathway in endothelial cells.[9]
Conclusion
The validation of a novel tubulin inhibitor's anti-angiogenic properties requires a systematic comparison with well-characterized agents. Combretastatin A-4, Vinblastine, and Paclitaxel serve as excellent benchmarks representing different classes of tubulin inhibitors. By employing the standardized in vitro assays detailed in this guide, researchers can effectively quantify the anti-angiogenic potential of "this compound" and other new compounds. Understanding the impact of a novel inhibitor on endothelial cell proliferation, migration, and tube formation, and contextualizing these findings with the established profiles of existing drugs, is a critical step in the pre-clinical development of new anti-cancer therapies. Furthermore, elucidating the specific signaling pathways affected will provide deeper insights into its mechanism of action and potential for clinical translation.
References
- 1. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological bases of the antiangiogenic activity of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of vinblastine on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Interference with endothelial cell function by JG-03-14, an agent that binds to the colchicine site on microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiangiogenesis is produced by nontoxic doses of vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-vascular agent Combretastatin A-4-P modulates Hypoxia Inducible Factor-1 and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Tubulin Inhibitor 11
In the landscape of cancer therapeutics, tubulin inhibitors remain a cornerstone of chemotherapy. However, the emergence of drug resistance poses a significant clinical challenge. This guide provides a comparative analysis of Tubulin inhibitor 11 , a potent, orally active agent that targets the colchicine binding site on tubulin, against other classes of tubulin inhibitors. We will delve into the mechanisms of cross-resistance and provide experimental data to inform research and drug development professionals.
Performance Comparison: this compound vs. Other Tubulin-Targeting Agents
This compound distinguishes itself by binding to the colchicine site, leading to the inhibition of tubulin polymerization, mitotic blockade, and ultimately, apoptosis.[1] This mechanism is crucial in the context of drug resistance, as it may circumvent common resistance pathways that affect other tubulin inhibitors.
| Feature | This compound (Colchicine Site Binder) | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vincristine) |
| Primary Mechanism | Inhibits tubulin polymerization | Stabilizes microtubules | Inhibits tubulin polymerization |
| Binding Site | Colchicine | Taxane | Vinca |
| Susceptibility to P-glycoprotein (P-gp) Efflux | Low. Many colchicine binding site inhibitors (CBSIs) are not substrates for P-gp.[2][3] | High. Paclitaxel is a known substrate for P-gp, leading to decreased intracellular concentration and resistance.[2] | High. Vincristine is also susceptible to P-gp-mediated efflux.[2] |
| Impact of βIII-Tubulin Overexpression | May be less affected. Overexpression of βIII-tubulin is a well-documented resistance mechanism for taxanes and vinca alkaloids.[3][4][5] | High. Overexpression is strongly associated with resistance.[4][5][6] | High. Resistance is often observed with increased βIII-tubulin levels.[5] |
| Efficacy in Multi-Drug Resistant (MDR) Cells | Potentially high. CBSIs have shown efficacy in cell lines resistant to other tubulin inhibitors.[3][5][7] | Low. Often ineffective in MDR cells overexpressing P-gp.[2] | Low. Similarly affected by P-gp-mediated resistance.[2] |
Understanding the Mechanisms of Resistance
The development of resistance to tubulin-targeting agents is a complex process. The primary mechanisms include:
-
Overexpression of Efflux Pumps: The ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), actively pump drugs out of the cancer cell, reducing their intracellular concentration and efficacy.[2][3]
-
Alterations in Tubulin Isotypes: The overexpression of specific β-tubulin isotypes, most notably βIII-tubulin, can confer resistance.[4][5][6] This isotype may alter microtubule dynamics or the drug-binding site.
-
Tubulin Mutations: Mutations in the α- or β-tubulin genes can change the structure of the drug-binding pocket, thereby reducing the inhibitor's affinity.[4][6][8]
The following diagram illustrates the key resistance pathways for different classes of tubulin inhibitors.
Caption: Resistance pathways affecting different classes of tubulin inhibitors.
Experimental Protocols
To assess cross-resistance profiles, the following experimental workflows are recommended.
Cell Viability Assay
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Caption: General workflow for determining the IC50 of a tubulin inhibitor.
Methodology:
-
Cell Seeding: Plate cancer cell lines (both parental and drug-resistant variants) in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.[9]
-
Drug Treatment: Treat the cells with a serial dilution of the tubulin inhibitors (this compound, paclitaxel, vincristine). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).[1]
-
Viability Assessment: Add a cell viability reagent (e.g., MTS) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Caption: General workflow for an in vitro tubulin polymerization assay.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing purified tubulin protein, GTP, and a fluorescence-based reporter or by measuring turbidity.[9][10]
-
Compound Addition: Add various concentrations of the test compounds (this compound, paclitaxel as a stabilizer control, colchicine as a destabilizer control) or vehicle control to the reaction mixture.[9]
-
Initiation: Initiate tubulin polymerization by incubating the mixture at 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm or fluorescence over time using a microplate reader.[9]
-
Analysis: Plot the absorbance/fluorescence against time to determine the extent of polymerization inhibition or stabilization.
Signaling Pathway Perturbation
Tubulin inhibitors trigger a cascade of events leading to cell cycle arrest and apoptosis. This compound has been shown to cause G2/M phase arrest, reduce cdc2 phosphorylation, and increase levels of cyclin B1 and phosphorylated histone H3.[1]
Caption: Simplified signaling cascade initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oaepublish.com [oaepublish.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 7. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Tubulin Inhibitor 11: A Step-by-Step Guide for Laboratory Personnel
Ensuring the safe and environmentally responsible disposal of Tubulin inhibitor 11 is paramount for any research facility. This potent, orally active compound, which targets the colchicine binding site on tubulin to inhibit its polymerization, requires strict adherence to hazardous waste disposal protocols due to its cytotoxic nature.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with the utmost care to prevent harm to themselves, others, and the environment. The following procedures provide essential, step-by-step guidance for the proper disposal of this compound.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this compound was not publicly available, general safety data for tubulin inhibitors and cytotoxic compounds should be followed. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
-
Segregation of Waste:
-
All materials that have come into contact with this compound must be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, centrifuge tubes, and gloves.
-
Contaminated labware (e.g., glassware).
-
-
-
Containerization:
-
Use a dedicated, clearly labeled, and leak-proof hazardous waste container. The container should be made of a material compatible with the chemical properties of this compound and any solvents used.
-
The label on the waste container must clearly state "Hazardous Waste" and "Cytotoxic" and should identify the contents, including "this compound" and any other chemicals present in the waste.
-
-
Waste Collection:
-
Solid Waste: Carefully place all contaminated solid materials, such as gloves, pipette tips, and empty vials, into the designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other non-hazardous liquid waste streams.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container that is also labeled as hazardous and cytotoxic waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
Follow institutional guidelines for the temporary storage of hazardous waste, including any time limits for accumulation.
-
-
Final Disposal:
-
Disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this material down the drain or in regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.
-
Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area and evacuate if necessary. If you are trained and it is safe to do so, contain the spill using an appropriate chemical spill kit. Absorb the spilled material with an inert absorbent and place it in the hazardous waste container.[1] Report the spill to your EHS office immediately. For eye or skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Experimental Protocols and Data Presentation
While specific experimental protocols for this compound are proprietary to the developing institution, the mechanism of action involves binding to the colchicine site of tubulin, leading to the inhibition of microtubule polymerization. This disruption of the cytoskeleton induces mitotic arrest and apoptosis in cancer cells.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₃N₃O₃S | [2] |
| Molecular Weight | 409.50 g/mol | [2] |
| Purity | 99.92% | [3] |
| Storage Temperature | -20°C (3 years); 4°C (2 years) (Powder) | [2] |
| Solubility | DMSO: 100 mg/mL (ultrasonic) | [2] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using the DOT language.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
